1,2,3,4-Tetrahydroisoquinolin-4-ol 1,2,3,4-Tetrahydroisoquinolin-4-ol
Brand Name: Vulcanchem
CAS No.: 51641-23-7
VCID: VC20763037
InChI: InChI=1S/C9H11NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,9-11H,5-6H2
SMILES: C1C(C2=CC=CC=C2CN1)O
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol

1,2,3,4-Tetrahydroisoquinolin-4-ol

CAS No.: 51641-23-7

Cat. No.: VC20763037

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetrahydroisoquinolin-4-ol - 51641-23-7

Specification

CAS No. 51641-23-7
Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
IUPAC Name 1,2,3,4-tetrahydroisoquinolin-4-ol
Standard InChI InChI=1S/C9H11NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,9-11H,5-6H2
Standard InChI Key HTHIHJJKFYXSOQ-UHFFFAOYSA-N
SMILES C1C(C2=CC=CC=C2CN1)O
Canonical SMILES C1C(C2=CC=CC=C2CN1)O

Introduction

Chemical Structure and Properties

1,2,3,4-Tetrahydroisoquinolin-4-ol consists of a partially hydrogenated isoquinoline ring system with a hydroxyl group attached at the 4-position. This compound represents an important scaffold in medicinal chemistry with significant biological relevance. The chemical structure features a benzene ring fused to a partially saturated piperidine ring, creating the tetrahydroisoquinoline core that serves as the foundation for numerous natural and synthetic bioactive compounds .

The compound's molecular formula is C9H11NO with a molecular weight of 149.19 g/mol . The presence of both the nitrogen in the heterocyclic ring and the hydroxyl group at the 4-position provides multiple sites for hydrogen bonding, influencing its solubility and interaction with biological targets. The compound exists in multiple tautomeric forms and can form salts, such as the hydrochloride salt (C9H12ClNO) with a molecular weight of 185.65 g/mol.

Physical and Chemical Properties

The physical and chemical properties of 1,2,3,4-Tetrahydroisoquinolin-4-ol significantly influence its biological activity and pharmaceutical applications. These properties are summarized in the following table:

PropertyValue
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
CAS Number51641-23-7
PubChem CID11744792
AppearanceCrystalline solid
SolubilitySoluble in polar organic solvents and dilute acids
Melting PointVariable depending on isomer purity
pKaApproximately 8-9 (for the amine group)

The compound contains both a secondary amine and a hydroxyl group, making it amphoteric in nature. This characteristic allows it to participate in a variety of chemical reactions, including alkylation, acylation, and oxidation. The hydroxyl group at the 4-position is particularly reactive and serves as an important site for derivatization .

Synthesis and Preparation Methods

The synthesis of 1,2,3,4-Tetrahydroisoquinolin-4-ol can be accomplished through several synthetic routes, with the Pictet-Spengler reaction being one of the most commonly employed methods. This reaction, first described in 1911, involves the condensation of phenylethylamine with an aldehyde in the presence of hydrochloric acid at elevated temperatures, typically around 100°C.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for constructing the tetrahydroisoquinoline scaffold. In this reaction, a β-arylethylamine undergoes cyclization with a carbonyl compound to form the tetrahydroisoquinoline core. For the synthesis of 1,2,3,4-Tetrahydroisoquinolin-4-ol, the reaction typically begins with appropriately substituted starting materials that can introduce the hydroxyl group at the 4-position .

The cyclization process involves the formation of an iminium ion intermediate, followed by an intramolecular electrophilic aromatic substitution reaction. The reaction conditions can be optimized to enhance yield and stereoselectivity, with factors such as solvent, temperature, and catalyst playing crucial roles in determining the outcome .

Alternative Synthetic Approaches

Besides the Pictet-Spengler reaction, other methods for synthesizing 1,2,3,4-Tetrahydroisoquinolin-4-ol include:

  • Bis-alkylation of 2-(3-methoxyphenyl)acetonitrile, followed by reduction of the nitrile group and subsequent Pictet-Spengler cyclization. This approach has been employed in the synthesis of various tetrahydroisoquinoline derivatives with substitutions at different positions .

  • Reduction of isoquinoline followed by selective oxidation at the 4-position to introduce the hydroxyl group.

  • Ring-opening and reclosure of appropriately substituted benzazepines to form the tetrahydroisoquinoline core.

Industrial production methods may involve optimized versions of these synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Biological Activities and Mechanism of Action

1,2,3,4-Tetrahydroisoquinolin-4-ol demonstrates significant biological activities, particularly as a norepinephrine potentiator. Norepinephrine potentiators enhance the effects of norepinephrine by increasing its concentration in the synaptic cleft or by modulating its interaction with receptors. This activity makes 1,2,3,4-Tetrahydroisoquinolin-4-ol and its derivatives potential candidates for treating various neurological and psychiatric conditions .

Norepinephrine Potentiation

Research has shown that 1,2,3,4-Tetrahydroisoquinolin-4-ol derivatives can potentiate the effects of norepinephrine, with the potency varying based on the substitution pattern. This activity is particularly interesting from a medicinal chemistry perspective as it suggests potential applications in treating conditions such as depression, attention deficit hyperactivity disorder (ADHD), and other disorders associated with noradrenergic dysfunction .

The mechanism of norepinephrine potentiation likely involves inhibition of norepinephrine reuptake, enhancement of norepinephrine release, or direct modulation of norepinephrine receptors. The specific mechanism may vary depending on the substitution pattern of the tetrahydroisoquinoline core .

Other Biological Activities

Beyond norepinephrine potentiation, tetrahydroisoquinolines as a class exhibit a wide range of biological activities, including:

  • Antimicrobial activity against various pathogens

  • Neuroprotective effects in models of neurodegenerative diseases

  • Anti-inflammatory properties

  • Potential anticancer activities

These activities highlight the versatility of the tetrahydroisoquinoline scaffold in medicinal chemistry and underscore the importance of continued research into 1,2,3,4-Tetrahydroisoquinolin-4-ol and its derivatives .

Structure-Activity Relationships

Structural ModificationEffect on Norepinephrine Potentiation
2-position substitutionMethyl > Ethyl > iso-Propyl > Hydrogen
4-hydroxyl groupEssential for activity; methylation reduces activity
Para-substitution on 4-phenylCl > Br > F > H
Stereochemistry(R)-(+) isomer active; (S)-(-) isomer inactive
Replacement of 4-phenyl with cyclohexylLoss of activity

These structure-activity relationships provide valuable guidelines for the design and development of more potent and selective 1,2,3,4-Tetrahydroisoquinolin-4-ol derivatives with enhanced biological activities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator